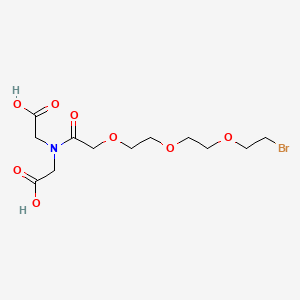
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid is a synthetic organic compound with a molecular formula of C9H16BrNO7. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and multiple ether and amide linkages. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the precursor molecule using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxymethylation: Addition of the carboxymethyl group through a reaction with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of Ether and Amide Linkages: Sequential reactions involving the formation of ether and amide bonds using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiocyanato derivatives, while hydrolysis can produce carboxylic acids and amines.
Applications De Recherche Scientifique
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxymethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound’s multiple ether and amide linkages contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-propanyl (14-bromo-3,6,9,12-tetraoxatetradec-1-yl)carbamate
- 4-Bromomethylphenylboronic acid pinacol ester
Uniqueness
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid is unique due to its specific combination of functional groups and structural features. The presence of a bromine atom, carboxymethyl group, and multiple ether and amide linkages distinguishes it from other similar compounds, providing distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C12H20BrNO8 |
|---|---|
Poids moléculaire |
386.19 g/mol |
Nom IUPAC |
2-[[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20BrNO8/c13-1-2-20-3-4-21-5-6-22-9-10(15)14(7-11(16)17)8-12(18)19/h1-9H2,(H,16,17)(H,18,19) |
Clé InChI |
DDCONONWXQXQAR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCBr)OCCOCC(=O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
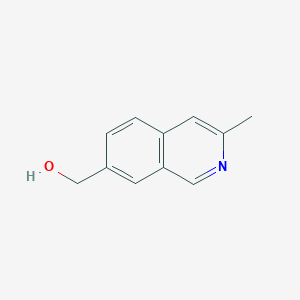
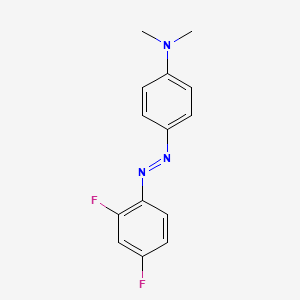
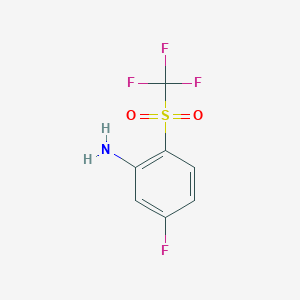
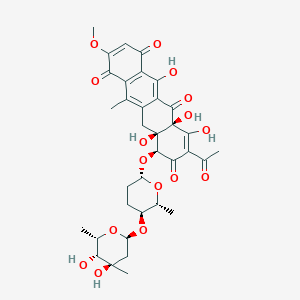

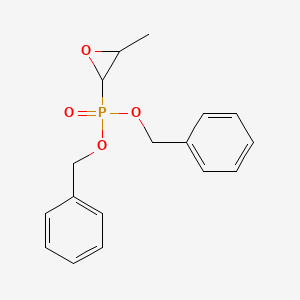
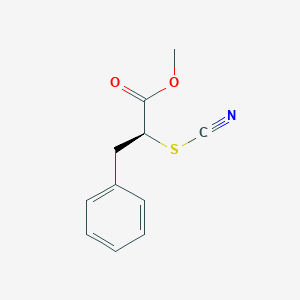


![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)


